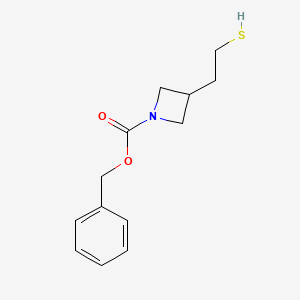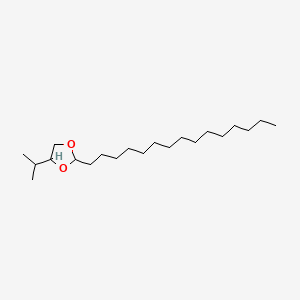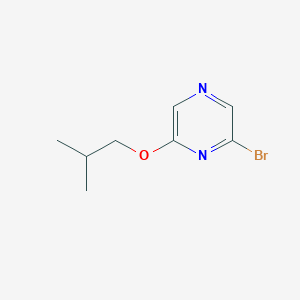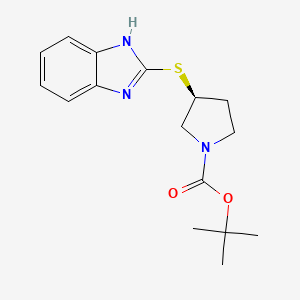
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate: is a compound belonging to the azetidine class of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl aziridine-1-carboxylate with ethyl diazoacetate in the presence of a catalyst to form the azetidine ring . Another approach includes the use of β-lactam synthon protocols to prepare functionally enriched heterocyclic scaffolds .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to mimic natural amino acids makes it valuable in peptide and protein research .
Medicine: In medicinal chemistry, azetidines are explored for their potential as therapeutic agents. This compound may serve as a precursor for the synthesis of novel antibiotics and antiviral drugs .
Industry: Industrially, the compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors by binding to their active sites. This interaction can alter the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other azetidine derivatives that may lack the thiol functionality .
Eigenschaften
Molekularformel |
C13H17NO2S |
|---|---|
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
benzyl 3-(2-sulfanylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-12(9-14)6-7-17)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
InChI-Schlüssel |
ODACFXNNABJQGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)









![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)

